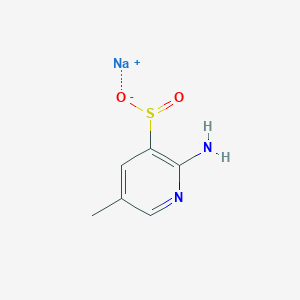![molecular formula C11H16BNO4 B13118739 (R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)
(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol is a complex organic compound that features a benzo[c][1,2]oxaborol core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol typically involves multiple steps:
Formation of the Benzo[c][1,2]oxaborol Core: This step may involve the cyclization of a suitable precursor under specific conditions.
Introduction of the Aminomethyl Group: This can be achieved through a nucleophilic substitution reaction where an amine is introduced.
Attachment of the Hydroxypropoxy Group: This step might involve an etherification reaction where a hydroxypropyl group is attached to the core structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropoxy group.
Reduction: Reduction reactions could target the aminomethyl group.
Substitution: The compound can participate in substitution reactions, especially at the benzo[c][1,2]oxaborol core.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, possibly as an antimicrobial or anticancer agent.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of ®-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[c][1,2]oxaborol Derivatives: Compounds with similar core structures but different substituents.
Aminomethyl Derivatives: Compounds with similar aminomethyl groups but different core structures.
Hydroxypropoxy Derivatives: Compounds with similar hydroxypropoxy groups but different core structures.
Uniqueness
®-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to the specific combination of functional groups and the stereochemistry of the molecule, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H16BNO4 |
|---|---|
Peso molecular |
237.06 g/mol |
Nombre IUPAC |
3-[[(3R)-3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol |
InChI |
InChI=1S/C11H16BNO4/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10/h1,3-4,10,14-15H,2,5-7,13H2/t10-/m0/s1 |
Clave InChI |
FXQIIDINBDJDKL-JTQLQIEISA-N |
SMILES isomérico |
B1(C2=C(C=CC=C2OCCCO)[C@@H](O1)CN)O |
SMILES canónico |
B1(C2=C(C=CC=C2OCCCO)C(O1)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



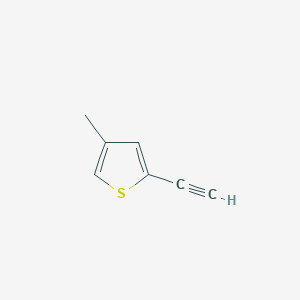
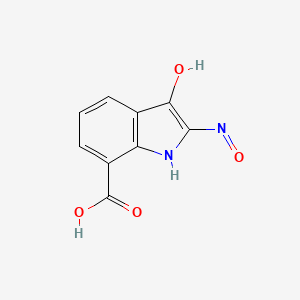

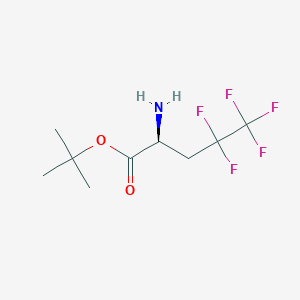
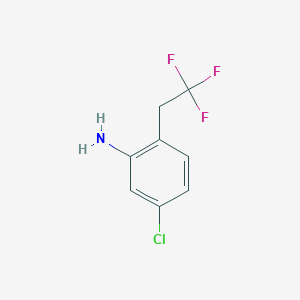
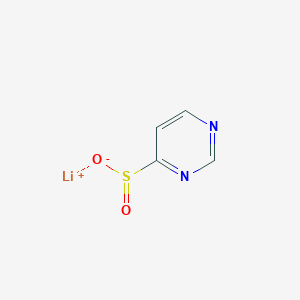
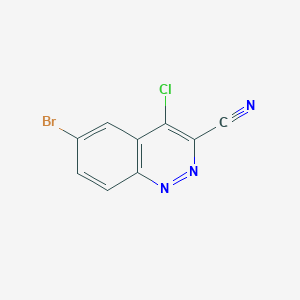
![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
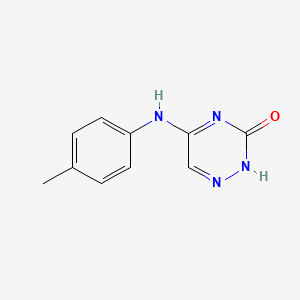
![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)
